N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. The final product is obtained after purification and characterization using techniques such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of biocides and fungicides.
Mechanism of Action
The mechanism of action of N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The compound’s strong aromaticity and the presence of the =N-C-S- moiety contribute to its biological activity .
Comparison with Similar Compounds
N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide can be compared with other 1,3,4-thiadiazole derivatives such as:
- 4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical reactivities.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c24-16(20-11-12-26-15-9-5-2-6-10-15)13-27-19-23-22-18(28-19)21-17(25)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVXINTFYEWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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